An In-Depth Technical Guide to 2,4-Dimethoxypyrimidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,4-Dimethoxypyrimidine: Properties, Synthesis, and Applications
Introduction: 2,4-Dimethoxypyrimidine is a pivotal heterocyclic compound that serves as a cornerstone in the synthesis of a multitude of biologically active molecules. As a derivative of uracil, a fundamental component of nucleic acids, its scaffold is recognized as a "privileged structure" in medicinal chemistry. The strategic placement of two methoxy groups on the pyrimidine ring significantly alters its electronic properties and reactivity, making it an exceptionally versatile building block for drug discovery and agrochemical development. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, reactivity, and key applications of 2,4-dimethoxypyrimidine, tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties and Structural Elucidation
2,4-Dimethoxypyrimidine is a stable, colorless to light yellow liquid or low-melting solid at room temperature. Its structure is characterized by a pyrimidine ring substituted with two methoxy groups at the C2 and C4 positions. These electron-donating groups enrich the electron density of the aromatic ring, profoundly influencing its reactivity.
Physicochemical and Spectroscopic Data
The fundamental properties of 2,4-Dimethoxypyrimidine are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Source(s) |
| IUPAC Name | 2,4-dimethoxypyrimidine | [PubChem][1] |
| Synonyms | 2,4-Di-O-methyluracil | [PubChem][1] |
| CAS Number | 3551-55-1 | [PubChem][1] |
| Molecular Formula | C₆H₈N₂O₂ | [PubChem][1] |
| Molecular Weight | 140.14 g/mol | [PubChem][1] |
| Appearance | Colorless to light yellow liquid or solid | [ChemicalBook][2] |
| Melting Point | 17 °C | [ChemicalBook][2] |
| Boiling Point | 204-205 °C | [ChemicalBook][2] |
| Density | 1.1501 g/mL at 25 °C | [ChemicalBook][2] |
| Refractive Index (n20/D) | 1.502 | [Sigma-Aldrich][3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [ChemicalBook][2] |
| InChI Key | KEVRHVMWBKFGLO-UHFFFAOYSA-N | [PubChem][1] |
| SMILES | COC1=NC(=NC=C1)OC | [PubChem][1] |
Structural Representation
The structure of 2,4-Dimethoxypyrimidine is fundamental to understanding its chemical behavior.
Caption: Chemical structure of 2,4-Dimethoxypyrimidine.
Spectroscopic Profile
Spectroscopic analysis confirms the structure of 2,4-Dimethoxypyrimidine and is essential for reaction monitoring and quality control.
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the methoxy protons and the aromatic protons on the pyrimidine ring. The two methoxy groups typically appear as sharp singlets around 3.9-4.0 ppm. The C6-H proton appears as a doublet around 8.0-8.2 ppm, coupled to the C5-H proton, which in turn appears as a doublet around 6.0-6.2 ppm.
-
¹³C NMR (CDCl₃): The carbon spectrum shows signals for the two distinct methoxy carbons (around 54-55 ppm) and the four unique carbons of the pyrimidine ring (C2, C4, C5, and C6), typically in the range of 90-170 ppm. [SpectraBase][4]
-
Mass Spectrometry (EI): The mass spectrum shows a prominent molecular ion (M+) peak at m/z = 140, corresponding to the molecular weight of the compound. [PubChem][1]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-O stretching frequencies for the methoxy groups, as well as C=N and C=C stretching vibrations associated with the pyrimidine ring. [PubChem][1]
Synthesis of 2,4-Dimethoxypyrimidine: A Validated Workflow
The most common and efficient laboratory synthesis of 2,4-dimethoxypyrimidine starts from the readily available and inexpensive precursor, uracil (2,4-dihydroxypyrimidine). The synthesis is a robust two-step process involving chlorination followed by nucleophilic substitution.
Caption: Two-step synthesis workflow for 2,4-Dimethoxypyrimidine from Uracil.
Experimental Protocol: Step 1 - Synthesis of 2,4-Dichloropyrimidine
Causality: This step converts the hydroxyl groups of uracil, which are poor leaving groups, into chloro groups, which are excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr). Phosphorus oxychloride (POCl₃) or a combination of thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (BTC) are effective chlorinating agents for this transformation.[5]
Detailed Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil (1 equivalent).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the chlorinating agent. For example, add thionyl chloride (SOCl₂, ~4 mL per gram of uracil) and a catalytic amount of dimethylformamide (DMF) or 4-dimethylaminopyridine (DMAP). Alternatively, a solution of bis(trichloromethyl) carbonate (BTC, 2 equivalents) in SOCl₂ can be used.[5]
-
Reaction: Heat the mixture to reflux (typically 65-80 °C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully evaporate the excess SOCl₂ under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.
-
Isolation: Neutralize the aqueous solution with a base (e.g., sodium carbonate solution) to a pH of 8-9. Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine, which can be purified further by recrystallization or chromatography if necessary. A typical yield for this reaction is high, often around 95%.[5]
Experimental Protocol: Step 2 - Synthesis of 2,4-Dimethoxypyrimidine
Causality: This is a classic SNAr reaction where the highly nucleophilic methoxide anion displaces the chloride leaving groups at the C2 and C4 positions of the pyrimidine ring. The reaction is typically driven to completion by using an excess of sodium methoxide in methanol as both the nucleophile and the solvent.
Detailed Methodology (adapted from a similar procedure[2]):
-
Preparation of Nucleophile: In a three-neck round-bottom flask equipped with a thermometer, mechanical stirrer, and an inert gas inlet, prepare a solution of sodium methoxide. This can be done by carefully adding sodium metal (2.2 equivalents) in small pieces to anhydrous methanol under an argon atmosphere. The reaction is exothermic.
-
Reaction Setup: Once all the sodium has dissolved, cool the resulting sodium methoxide solution to 0-5 °C using an ice bath.
-
Substrate Addition: Add a solution or suspension of 2,4-dichloropyrimidine (1 equivalent) in anhydrous methanol to the cooled sodium methoxide solution in small portions, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction by TLC for the disappearance of the starting material.
-
Isolation: Upon completion, cool the reaction mixture. If a precipitate (NaCl) has formed, it can be filtered off. The methanol is then removed under reduced pressure.
-
Purification: The resulting residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to afford 2,4-dimethoxypyrimidine as the final product.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2,4-dimethoxypyrimidine is dominated by the electronic influence of the two methoxy groups.
Electrophilic Aromatic Substitution
The methoxy groups are strong activating, ortho-para directing groups. They significantly increase the electron density of the pyrimidine ring, particularly at the C5 position, making it susceptible to electrophilic attack. The C6 position is less reactive due to steric hindrance from the adjacent methoxy group at C4 and the ring nitrogen at N1.
Example: Nitration at the C5 Position A prime example of this reactivity is the nitration at the C5 position, a key step in the synthesis of functionalized pyrimidines.[2]
Caption: Electrophilic nitration of 2,4-Dimethoxypyrimidine occurs selectively at the C5 position.
Role in Nucleophilic Aromatic Substitution (SNAr)
While 2,4-dimethoxypyrimidine itself is not typically a substrate for SNAr (as methoxy is a poor leaving group), its synthesis from 2,4-dichloropyrimidine is a classic example of this reaction. In dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position.[6] However, with strong, small nucleophiles like methoxide, and under forcing conditions, complete substitution at both positions is readily achieved to yield the desired 2,4-dimethoxy product.
Applications in Research and Drug Development
The 2,4-dimethoxypyrimidine scaffold is a valuable starting point for the synthesis of a wide range of complex molecules.
Synthesis of Kinase Inhibitors
The pyrimidine core is prevalent in many approved kinase inhibitors. Functionalization of 2,4-dimethoxypyrimidine, for example, by introducing a boronic acid at the C5 position, creates a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. This allows for the efficient construction of libraries of potential drug candidates. A notable application is in the development of inhibitors for the p97/VCP ATPase, a target in cancer therapy.[7]
Caption: Suzuki coupling workflow using a 2,4-dimethoxypyrimidine derivative.
Precursor for Bioactive Heterocycles
Derivatives such as 6-amino-2,4-dimethoxypyrimidine are used in multicomponent reactions to synthesize complex fused heterocyclic systems. For instance, it is a key reactant in the microwave-assisted synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, a class of compounds that has demonstrated significant antiproliferative activity against various human tumor cell lines.[8]
Intermediate in Nucleoside Synthesis
The pyrimidine ring is the core of nucleosides like uridine and cytidine. Protected forms of pyrimidines, such as 2,4-dimethoxypyrimidine, can serve as precursors in glycosylation reactions to form modified nucleoside analogues. These analogues are crucial in the development of antiviral and anticancer therapeutics.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 2,4-Dimethoxypyrimidine.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2,4-Dimethoxypyrimidine is more than just a simple chemical intermediate; it is a strategic tool in the arsenal of medicinal and synthetic chemists. Its well-defined properties, straightforward synthesis, and predictable reactivity at the C5 position make it an ideal scaffold for molecular elaboration. From the development of targeted cancer therapies to the creation of novel agrochemicals, the applications of this versatile pyrimidine derivative continue to expand, underscoring its enduring importance in the scientific community. This guide serves as a foundational resource, providing both the theoretical understanding and practical protocols necessary for its effective utilization in research and development.
References
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QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- Singh, R., et al. (2022).Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances.
-
SpectraBase. (n.d.). 2,4-Dimethoxypyrimidine. Retrieved from [Link]
- Verma, A., et al. (2022).Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances.
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